Tosylethyl-PE2I, chemically known as 2-(4-Methylphenylsulfonyl)ethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate, is a significant compound in the field of radiopharmaceuticals, particularly as a precursor for the positron emission tomography (PET) tracer [^18F]FE-PE2I. The compound has the CAS number 1391711-43-5 and a molecular weight of 609.52 g/mol. It is primarily utilized in neuroscience to study dopamine transporters in the brain, aiding in the diagnosis and research of various neurological disorders .
Tosylethyl-PE2I is classified under organic compounds, specifically within the category of sulfonyl-containing heterocycles. Its synthesis is crucial for producing radiolabeled compounds used in medical imaging. It is recognized for its role in PET imaging, where it helps visualize dopamine transporter activity, which is vital for understanding conditions such as Parkinson's disease and other dopaminergic dysfunctions .
The synthesis of Tosylethyl-PE2I involves multiple steps, typically starting from (E)-N-3-(iodoprop-2-enyl)-2E-carboxy-3E-(p-tolyl)-nortropan and 1,2-bis(tosyloxy)ethane. The key stages include:
The molecular structure of Tosylethyl-PE2I features a bicyclic framework with a sulfonyl group, which enhances its reactivity and stability:
The presence of the sulfonyl group is particularly significant as it influences both the compound's chemical properties and its biological activity .
Tosylethyl-PE2I participates in various chemical reactions that are critical for its function as a precursor:
The mechanism of action for Tosylethyl-PE2I primarily revolves around its role in PET imaging:
Tosylethyl-PE2I exhibits several notable physical and chemical properties:
Relevant analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and HPLC are employed to confirm purity (>95%) and structural integrity during synthesis .
Tosylethyl-PE2I has significant applications in scientific research:
Tosylethyl-PE2I (chemical name: 2-(4-Methylphenylsulfonyl)ethyl (1R,2S,3S,5S)-8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate; CAS 1391711-43-5) serves as the foundational precursor for synthesizing the clinically significant PET radiotracer [¹⁸F]FE-PE2I. This compound features a molecular formula of C₂₇H₃₂INO₅S and a molecular weight of 609.52 g/mol. Its structural design incorporates two critical functional groups: a tosylethyl leaving group (activated sulfonate ester) at the 2β-carboxylate position and an iodopropenyl moiety at the nitrogen bridgehead. The former enables efficient nucleophilic displacement by [¹⁸F]fluoride, while the latter confers high binding affinity to the dopamine transporter (DAT) in the final radioligand [1] [5].
Table 1: Molecular Properties of Tosylethyl-PE2I
Property | Value |
---|---|
CAS Number | 1391711-43-5 |
Molecular Formula | C₂₇H₃₂INO₅S |
Molecular Weight | 609.52 g/mol |
Purity Specifications | >95% (HPLC/NMR) |
Chemical Modifications | Tosylethyl (radiolabeling site), Iodopropenyl (DAT affinity) |
Solubility Characteristics | Soluble in chloroform, ethanol, methanol (slight) |
The radiosynthesis of [¹⁸F]FE-PE2I exploits the precursor’s tosylethyl group through a one-step nucleophilic fluorination process. When reacted with [¹⁸F]KF/Kryptofix 222 complex in dimethyl sulfoxide (DMSO) at 135°C for 2–5 minutes, the tosylate group is displaced to yield the 2β-carbofluoroethoxy derivative ([¹⁸F]FE-PE2I). This streamlined approach achieves radiochemical yields of 35–62% and molar activities exceeding 250 Ci/μmol (925 GBq/μmol), essential for clinical imaging [2] [7]. Challenges in large-scale production include:
Clinically, [¹⁸F]FE-PE2I enables quantitative DAT imaging in Parkinson’s disease (PD) and dementia with Lewy bodies (DLB). Its high DAT selectivity (Kᵢ = 4 nM) and rapid brain kinetics permit imaging within 20–60 minutes post-injection. Crucially, it visualizes not only striatal regions (caudate/putamen) but also extrastriatal areas like the substantia nigra—a region poorly resolved by SPECT tracers like [¹²³I]FP-CIT. In DLB patients, striatal binding potential (BPND) values (1.15 ± 0.34) are significantly lower than in healthy controls (1.82 ± 0.34; p<0.001), providing diagnostic accuracy with an AUC of 0.95 [8] [9].
The development of Tosylethyl-PE2I represents the culmination of three decades of rational design evolving from the cocaine pharmacophore. Cocaine, a nonselective monoamine reuptake inhibitor, served as the initial template but suffered from low DAT affinity (Kᵢ = 221 nM), short duration, and high abuse potential. Early modifications focused on replacing the 3β-benzoyl group with aryl substituents, yielding first-generation ligands like β-CIT. Though β-CIT exhibited higher DAT affinity (Kᵢ = 1.6 nM), its slow kinetics (24-hour equilibrium) and serotonin transporter (SERT) cross-reactivity (Kᵢ = 3.78 nM) limited clinical utility [3] [10].
Table 2: Evolution of Cocaine-Derived DAT Ligands
Generation | Representative Compound | DAT Affinity (Kᵢ, nM) | Key Innovations | Limitations |
---|---|---|---|---|
Prototype | Cocaine | 221 | Natural tropane scaffold | Low DAT affinity, nonselective |
First | β-CIT | 1.6 | 4'-Iodophenyl at 3β-position | Slow kinetics, SERT binding |
Second | PE2I | 4.0 | N-Iodopropenyl, 4’-methylphenyl | Improved kinetics, DAT selectivity |
Third | Tosylethyl-PE2I | N/A (precursor) | Tosylethyl for ¹⁸F-labeling | Radiolysis sensitivity |
PE2I emerged as a second-generation ligand addressing these flaws through strategic modifications:
Tosylethyl-PE2I was engineered specifically to enable fluorine-18 radiolabeling, capitalizing on the isotope’s favorable characteristics:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0